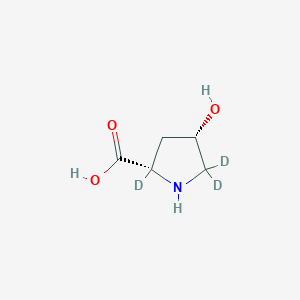![molecular formula C31H34N6O4 B12424344 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BR102375 is a novel non-thiazolidinedione (non-TZD) full agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was identified as a potential treatment for type 2 diabetes mellitus. This compound was discovered through structure-activity relationship (SAR) efforts aimed at controlling labile metabolites using bioisosteres .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BR102375 involves multiple steps, starting from the original lead compound BR101549Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of BR102375 follows a similar synthetic route but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BR102375 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
BR102375 has several scientific research applications, including:
Chemistry: Used as a model compound to study PPARγ activation and its effects on gene expression.
Biology: Investigated for its role in adipogenesis and glucose uptake in cell lines.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, showing glucose-lowering effects in diabetic rodent models.
Industry: Utilized in the development of new antidiabetic drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
BR102375 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, it activates PPARγ, leading to the transcription of genes involved in glucose uptake and adipogenesis. This activation enhances insulin sensitivity and glucose uptake in cells, thereby lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: A thiazolidinedione (TZD) PPARγ agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Another TZD PPARγ agonist with similar therapeutic applications.
Uniqueness of BR102375
BR102375 is unique in that it is a non-TZD PPARγ full agonist, which distinguishes it from traditional TZD agonists like pioglitazone and rosiglitazone. This uniqueness lies in its different binding mode and potentially reduced side effects related to weight gain .
Eigenschaften
Molekularformel |
C31H34N6O4 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
3-[2-[4-[[2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-6-oxopyrimidin-1-yl]methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C31H34N6O4/c1-6-7-12-25-32-19(2)24(17-26-33-29(36-40-26)31(3,4)5)28(38)37(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)27-34-30(39)41-35-27/h8-11,13-16H,6-7,12,17-18H2,1-5H3,(H,34,35,39) |
InChI-Schlüssel |
NFWXOLWPQYHMBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC5=NC(=NO5)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


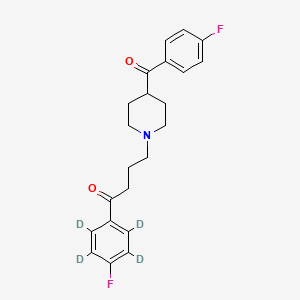

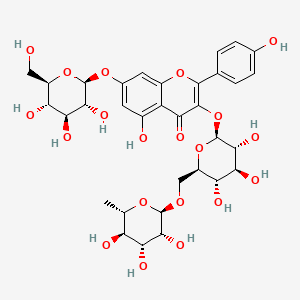
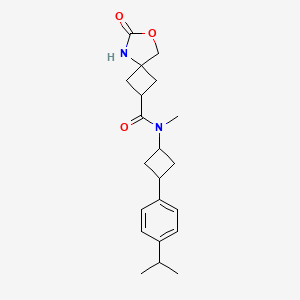
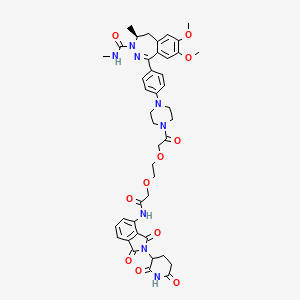
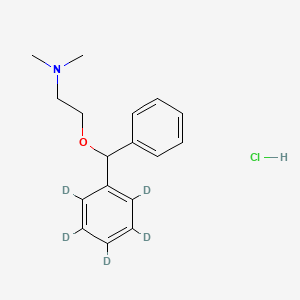
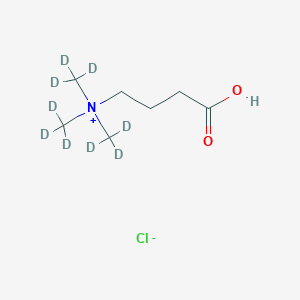



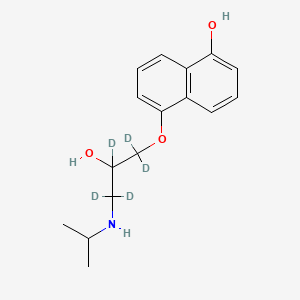
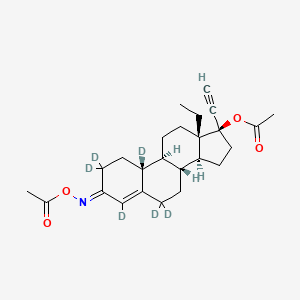
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
